An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-6-chloropyrimidine (EINECS 306-377-0)
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Diamino-6-chloropyrimidine (EINECS 306-377-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-diamino-6-chloropyrimidine (CAS No. 156-83-2), a key intermediate in the pharmaceutical industry, notably in the synthesis of Minoxidil.[1][2][3] This document details established synthetic protocols, presents characterization data in a structured format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Chemical Identity and Properties
2,4-Diamino-6-chloropyrimidine is a halogenated heterocyclic organic compound.[4] It is a member of the pyrimidine family and serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4][5][6] At room temperature, it typically appears as a white to off-white crystalline powder.[2][4]
Table 1: Physicochemical Properties of 2,4-Diamino-6-chloropyrimidine
| Property | Value | Source |
| IUPAC Name | 6-chloropyrimidine-2,4-diamine | [5] |
| Synonyms | 4-Chloro-2,6-diaminopyrimidine, 6-Chloropyrimidine-2,4-diamine | [2][6] |
| CAS Number | 156-83-2 | [6][7] |
| EINECS Number | 306-377-0 | |
| Molecular Formula | C4H5ClN4 | [4][5] |
| Molecular Weight | 144.56 g/mol | [5][7] |
| Melting Point | 199-202 °C | [2][6][7] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and methanol.[2][4] | |
| pKa | 3.66 ± 0.10 (Predicted) | [4][6] |
Synthesis Protocols
The primary and most referenced method for the synthesis of 2,4-diamino-6-chloropyrimidine involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[1][8][9] Variations in reaction conditions, quenching agents, and purification methods have been reported to optimize yield and purity.
This two-step synthesis first creates the precursor 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
A common method involves the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base like sodium methoxide.[9]
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Experimental Protocol:
-
To a reaction flask, add guanidine hydrochloride and methanol.
-
Add sodium methoxide and heat the mixture to 60-70°C, stirring for 30 minutes.[9]
-
Slowly add ethyl cyanoacetate to the reaction mixture while maintaining the temperature. Continue stirring for at least 3 hours.[9]
-
Cool the mixture and concentrate to remove the solvent.[9]
-
Add water to the residue and adjust the pH to 7 with acetic acid while keeping the temperature between 0-10°C.[9]
-
Filter the resulting precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.[9] A yield of 96.2% has been reported for this step.[9]
-
Step 2: Chlorination to form 2,4-Diamino-6-chloropyrimidine
The hydroxyl group of the precursor is substituted with a chlorine atom using a chlorinating agent.
-
Experimental Protocol 1 (High Yield):
-
Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).[8][10]
-
Adjust the pH to 8 with NaOH and extract the product with ethyl acetate (3 x 150 mL).[8][10]
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the final product.[8][10] A yield of 85% has been reported with this method.[8][10]
-
-
Experimental Protocol 2 (Alternative Quenching):
-
Add 2,4-diamino-6-hydroxypyrimidine to POCl₃ and heat to 90-110°C for several hours.[1]
-
After the reaction is complete, distill off the excess POCl₃.[1]
-
Cool the mixture to 30-40°C and slowly add an alcohol (e.g., ethanol) to quench the reaction.[1]
-
Heat to reflux for 2 hours, then cool and add an organic solvent like ethyl acetate to precipitate the hydrochloride salt of the product.[1]
-
Filter the salt and then neutralize it with ammonia water to a pH of 6-7.[1]
-
Extract with ethyl acetate, dry, and concentrate to obtain the pure product.[1] Yields between 73.0% and 77.1% have been reported using this approach.[1]
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Table 2: Summary of Synthesis Reaction Conditions and Yields
| Starting Material | Reagents | Key Conditions | Reported Yield | Source |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97°C, 17h; Quench with ice water, pH 8 with NaOH | 85% | [8][10] |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 105°C, 6h; Quench with ethanol, neutralize with NH₃ water | 73-77% | [1] |
| Guanidine HCl, Ethyl cyanoacetate | NaOMe, Methanol | Reflux, then pH 7 with Acetic Acid | 96.2% (for intermediate) | [9] |
Visualized Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of 2,4-diamino-6-chloropyrimidine.
References
- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Page loading... [guidechem.com]
- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]
- 7. 2,6-Diamino-4-chloropyrimidine 98 156-83-2 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
